molecular formula C10H6Cl2N2O B13239237 2-Chloro-5-(2-chlorophenoxy)pyrimidine

2-Chloro-5-(2-chlorophenoxy)pyrimidine

Cat. No.: B13239237
M. Wt: 241.07 g/mol
InChI Key: HLXKBLGEYQWDKT-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-chlorophenoxy)pyrimidine (CAS 1897019-20-3) is a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The compound features a pyrimidine ring system—a key scaffold in living organisms and pharmaceuticals—substituted with chlorine and a 2-chlorophenoxy group, making it a versatile intermediate for constructing more complex molecules . Pyrimidine-based compounds are extensively researched due to their wide range of significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The specific substitution pattern on this compound is particularly valuable for synthesizing targeted libraries for biological screening. A structurally related compound, a 2-chloro-thieno[3,2-d]pyrimidine with a phenoxy-containing side chain, has been identified as a potent anthelmintic, demonstrating the potential of this chemotype in developing new anti-parasitic agents . Researchers can utilize this chemical as a core building block to develop novel small-molecule inhibitors, probe biological pathways, and create potential therapeutic agents targeting various diseases. This product is intended for research purposes in a controlled laboratory environment only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

2-chloro-5-(2-chlorophenoxy)pyrimidine

InChI

InChI=1S/C10H6Cl2N2O/c11-8-3-1-2-4-9(8)15-7-5-13-10(12)14-6-7/h1-6H

InChI Key

HLXKBLGEYQWDKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CN=C(N=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 2 Chlorophenoxy Pyrimidine and Its Analogues

Established Reaction Pathways for Pyrimidine (B1678525) Aryl Ethers

The formation of the C-O bond between the pyrimidine ring and the aryloxy moiety is the key step in the synthesis of the target compound. This is typically achieved through two main strategies: nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Strategies on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl ethers on electron-deficient heterocyclic systems like pyrimidine. The inherent electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles, making it susceptible to substitution, particularly at the C2, C4, and C6 positions. bhu.ac.in This reaction generally requires a leaving group, such as a halogen, activated by an electron-withdrawing group or the heterocyclic ring itself. rsc.org

In the context of synthesizing 2-Chloro-5-(2-chlorophenoxy)pyrimidine, a common SNAr approach involves the reaction of a halogenated pyrimidine with a substituted phenoxide. For instance, reacting a di-halogenated pyrimidine with 2-chlorophenol (B165306) in the presence of a base generates the corresponding phenoxide in situ, which then acts as the nucleophile. The reaction conditions, including the choice of base, solvent, and temperature, are critical for achieving high yields and selectivity.

Table 1: Representative Conditions for SNAr on Heterocyclic Rings

Reactant 1 Reactant 2 Base Solvent Temperature (°C) Yield (%) Reference
5-Chloro-2-nitroaniline Resorcinol (B1680541) Sodium Hydride DMF 125 Good nih.gov
4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile Various Amines - PEG 400 120 70-95 nih.gov
4,6-dichloro-2-(methylsulfonyl)pyrimidine 4,4'-thiodiphenol K2CO3 DMAc 80 - rsc.org

This table presents examples of SNAr reactions on related nitrogen-containing heterocycles to illustrate common reaction conditions.

The reactivity in SNAr reactions is influenced by the nature of the leaving group (F > Cl > Br > I) and the stability of the intermediate Meisenheimer complex. The presence of the second chlorine atom at the 2-position of the pyrimidine ring in the target molecule remains a consideration for potential side reactions, although the 5-position is generally less activated towards SNAr compared to the 2, 4, and 6 positions.

Cross-Coupling Reactions for the Introduction of Aryloxy Moieties

Metal-catalyzed cross-coupling reactions offer an alternative and powerful method for forming C-O bonds. The Ullmann condensation, traditionally a copper-catalyzed reaction, is a well-established method for synthesizing diaryl ethers. researchgate.net This reaction involves coupling an aryl halide with a phenol (B47542) in the presence of a copper catalyst and a base. nih.gov

In a typical Ullmann-type synthesis for a pyrimidine aryl ether, a halogenated pyrimidine would be reacted with a phenol. For example, Gim et al. (2015) reported a method for synthesizing 3-(p-substituted aryloxy) phenols through an Ullmann coupling reaction between resorcinol and aryl iodides using copper(I) iodide (CuI) and picolinic acid as catalysts. nih.gov This methodology can be adapted for pyrimidine substrates.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been extended to C-O bond formation. These reactions typically employ a palladium catalyst with specialized ligands to couple aryl halides or triflates with alcohols or phenols. While extensively used for C-N and C-C bond formation on pyrimidine rings, their application for C-O bond formation provides a modern alternative to copper-catalyzed methods. nih.gov

Table 2: Comparison of C-O Coupling Strategies

Reaction Type Metal Catalyst Typical Ligands Base Advantages
Ullmann Condensation Copper (e.g., CuI) Picolinic acid, Phenanthroline K2CO3, Cs2CO3 Cost-effective, well-established
Buchwald-Hartwig Palladium (e.g., Pd(OAc)2) Phosphine-based (e.g., XPhos) NaOtBu, K3PO4 High functional group tolerance, milder conditions

Synthesis of Key Precursors and Intermediates

Preparation of Halogenated Pyrimidine Scaffolds (e.g., 2-chloro-5-hydroxypyrimidine)

2-Chloro-5-hydroxypyrimidine (B58251) is a crucial intermediate for synthesizing the target compound. Several synthetic routes have been reported for its preparation. One common method involves the demethylation of 2-chloro-5-methoxypyrimidine (B1297454). patsnap.com While boron tribromide (BBr3) can be used for this conversion, it is expensive and difficult to handle. An improved method utilizes a hydrobromic acid-methionine system, which effectively reduces costs and improves product purity and yield. patsnap.com

Another established method for generating chloro-substituted pyrimidines is the treatment of the corresponding pyrimidones (hydroxypyrimidines) with a chlorinating agent like phosphorus oxychloride (POCl3). bhu.ac.ingoogle.com This reaction is a standard procedure in heterocyclic chemistry for converting hydroxyl groups to chlorine atoms on the pyrimidine ring.

A multi-step synthesis starting from more readily available materials is also possible. For instance, 2-amino-5-bromopyridine (B118841) can be converted to 2-chloro-5-hydroxypyridine, a pyridine (B92270) analogue, through diazotization, followed by lithium-halogen exchange, boronic acid formation, and subsequent oxidation. guidechem.com Similar principles can be applied to pyrimidine systems.

Table 3: Synthetic Routes to 2-Chloro-5-hydroxypyrimidine

Starting Material Key Reagents Key Steps Yield (%) Reference
2-chloro-5-methoxypyrimidine HBr, Acetic Acid, Methionine Demethylation 80 patsnap.com
2-chloro-5-methoxypyrimidine Boron tribromide (BBr3) Demethylation Lower patsnap.com
2-hydroxy-5-methylthiopyrimidine POCl3, N,N-dimethylaniline Chlorination High google.com

This table includes data for the target compound and a closely related analogue to illustrate the chemical transformations.

Synthesis of Substituted Phenols for Aryloxy Linkage

The aryloxy component of the target molecule is derived from 2-chlorophenol. While 2-chlorophenol is a commercially available reagent, the synthesis of various substituted phenols is a broad area of research for creating analogues. General methods for preparing substituted phenols include:

Hydroxylation of Aryl Halides: Transition metal-catalyzed Ullmann-type reactions can convert aryl halides to phenols. rsc.org

Sandmeyer Reaction: Diazotization of an aniline (B41778) followed by decomposition of the diazonium salt in the presence of water is a classic method for introducing a hydroxyl group. rsc.org

Demethylation of Methoxyarenes: Aryl methyl ethers are common precursors to phenols, with demethylation achieved using reagents like HBr or BBr3. researchgate.netencyclopedia.pub

Oxidation of Arylboronic Acids: Arylboronic acids can be oxidized to the corresponding phenols, often using reagents like hydrogen peroxide. rsc.org

These methods provide access to a wide range of substituted phenols that can be used to generate a library of 2-Chloro-5-(aryloxy)pyrimidine analogues for further studies.

Optimization and Scale-Up of Synthetic Processes

Transitioning a synthetic route from laboratory scale to industrial production requires significant optimization to ensure efficiency, safety, cost-effectiveness, and sustainability. For the synthesis of this compound, several factors are considered.

Reagent and Catalyst Selection: The choice of reagents is critical. For example, replacing the expensive and hazardous boron tribromide with a more manageable hydrobromic acid-methionine system for demethylation improves the process's economic viability and safety. patsnap.com Similarly, in cross-coupling reactions, optimizing catalyst loading is essential to minimize costs associated with precious metals like palladium.

Reaction Conditions: Optimization involves adjusting parameters such as temperature, reaction time, and concentration to maximize yield and minimize the formation of impurities. For instance, in the chlorination of hydroxypyrimidines with POCl3, controlling the temperature and the addition rate of reagents can prevent runaway reactions and reduce by-product formation. google.com

Work-up and Purification: Simplifying purification procedures is a key goal for scale-up. Developing reaction conditions that lead to high-purity crude products can reduce the need for chromatographic purification, which is often impractical on a large scale. Recrystallization is a more favorable method for purifying solid products in industrial settings. patsnap.com

Process Safety: A thorough evaluation of reaction hazards, such as exotherms and the evolution of toxic gases, is necessary. googleapis.com For example, reactions involving phosgene (B1210022) or phosphorus oxychloride require specialized equipment and handling procedures to ensure safety.

Development of Efficient Catalyst Systems and Reaction Conditions

The synthesis of this compound and its analogs often relies on the reaction of a di-substituted pyrimidine with a phenol. For instance, the reaction of 2,5-dichloropyrimidine (B52856) with 2-chlorophenol is a common route. The efficiency of this transformation is highly dependent on the catalyst and reaction conditions employed.

Key developments in this area include the use of base catalysts to facilitate the nucleophilic substitution. The choice of base and solvent can significantly impact the reaction rate and the formation of byproducts. For example, in the synthesis of related 2-chloro-5-aminopyrimidine, organic bases such as triethylamine (B128534) and pyridine are used in conjunction with phosphorus oxychloride for chlorination reactions. google.com

For the synthesis of pyrimidine analogs, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been effectively utilized. researchgate.net In one study, 2-benzyloxy-5-bromopyrimidines were coupled with various aryl boronic acids using a PdCl2(PPh3)2 catalyst in an aqueous sodium carbonate solution at 80°C. researchgate.net This highlights the potential for palladium catalysis in forming C-C bonds on the pyrimidine ring, a strategy that could be adapted for creating diverse analogs.

The reaction temperature is another critical parameter that must be carefully controlled. In the synthesis of 2-chloropyrimidine (B141910) from 2-aminopyrimidine, the temperature is maintained at -15°C to -10°C during the addition of sodium nitrite, as higher temperatures can lead to reduced yields and increased decomposition. orgsyn.org Similarly, chlorination reactions using phosphorus oxychloride are often performed at elevated temperatures, ranging from 80-100°C, to drive the reaction to completion. google.com

Table 1: Catalyst Systems and Reaction Conditions for Pyrimidine Synthesis

Reactants Catalyst/Reagent Solvent Temperature Product Reference
5-nitrourea pyrimidine, phosphorus oxychloride Organic base (e.g., triethylamine, pyridine) - 30-105°C 2,4-dichloro-5-nitropyrimidine google.com
2-amino pyrimidine, sodium nitrite Zinc chloride Industrial hydrochloric acid -30 to 5°C 2-chloropyrimidine google.com
2-benzyloxy-5-bromopyrimidine, aryl boronic acid PdCl2(PPh3)2, Na2CO3 Water 80°C 2,5-disubstituted pyrimidines researchgate.net
2-hydroxy-5-methylthiopyrimidine, POCl3 N,N-dimethylaniline - 80-100°C 2-chloro-5-methylthiopyrimidine google.com

Advanced Purification Techniques and Yield Enhancement Strategies

Following the synthesis, purification of this compound is crucial to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include extraction, filtration, and recrystallization.

In a typical workup procedure for related pyrimidine syntheses, the reaction mixture is cooled and then poured into water. patsnap.com The product is then extracted into an organic solvent like dichloromethane (B109758) or ether. orgsyn.orgpatsnap.com The combined organic layers are washed, often with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then dried over an anhydrous salt such as sodium sulfate (B86663) before the solvent is removed under reduced pressure. patsnap.com

Recrystallization is a powerful technique for obtaining high-purity solid products. For instance, crude 2-chloro-5-hydroxypyrimidine is recrystallized from ethanol (B145695) to yield a pale yellow solid with a purity of 98%. patsnap.com Similarly, 2-chloropyrimidine can be recrystallized from isopentane (B150273) to give white crystals. orgsyn.org The choice of recrystallization solvent is critical and is determined by the solubility of the compound and its impurities at different temperatures.

Yield enhancement is a primary goal in the development of synthetic methodologies. Optimizing the ratio of reactants is a key strategy. In the synthesis of 2-chloro-5-hydroxypyrimidine, it was found that optimizing the amount of hydrobromic acid used in the demethylation of 2-chloro-5-methoxypyrimidine significantly reduced impurity content and improved the reaction yield to 91%. patsnap.com

Another strategy to improve yield is the careful control of reaction temperature. Allowing the temperature to rise above 0°C during the neutralization step in the synthesis of 2-chloropyrimidine can appreciably reduce the yield. orgsyn.org Furthermore, immediate filtration and extraction are sometimes necessary to prevent extensive decomposition of the product. orgsyn.org In some cases, the use of a specific catalyst system, such as a hydrobromic acid-methionine system instead of boron tribromide for demethylation, can not only reduce costs but also greatly improve the product purity and reaction yield. patsnap.com

Table 2: Purification and Yield Data for Pyrimidine Derivatives

Compound Purification Method Solvent(s) Yield Purity Reference
2-chloro-5-hydroxypyrimidine Extraction, Recrystallization Dichloromethane, Ethanol 91% 98% patsnap.com
2-chloropyrimidine Filtration, Extraction, Recrystallization Ether, Isopentane 26-27% - orgsyn.org
2-chloro-5-methylthiopyrimidine - - 89% (total) - google.com

Structure Activity Relationship Sar Investigations of 2 Chloro 5 2 Chlorophenoxy Pyrimidine Derivatives

Systematic Design Principles for Structural Modification

The systematic design of new analogs based on the 2-Chloro-5-(2-chlorophenoxy)pyrimidine scaffold involves the strategic modification of its three main components: the pyrimidine (B1678525) core, the 2-chlorophenoxy moiety, and the ether linker connecting them. The goal is to probe the chemical space around the lead compound to identify key structural features that govern its interaction with a biological target.

The pyrimidine ring is a crucial component of many biologically active molecules, and its substitution pattern significantly influences activity. nih.gov For the this compound scaffold, the primary positions for modification are C-2, C-4, and C-6.

Similarly, modifications at the C-4 and C-6 positions, which are unsubstituted in the parent compound, offer opportunities for optimization. Introducing small alkyl groups, halogens, or hydrogen bond donors/acceptors could alter the molecule's interaction with a target protein. For example, studies have shown that the presence of amino and chloro groups on a pyrimidine ring can result in effective inhibition of enzymes like glutathione (B108866) reductase. juniperpublishers.com The addition of aromatic or hydrophilic hydrogen bond donors and acceptors has also been shown to increase the cytotoxic activity of certain pyrimidine derivatives. researchgate.net

Table 1: Hypothetical Impact of Substituent Variations on the Pyrimidine Core

PositionSubstituent (R)Expected Impact on PropertiesRationale
C-2-NH₂Increased hydrogen bond donor capacityMay form new interactions with target
C-2-N(CH₃)₂ (dimethylamino)Increased basicity, altered polarityCan influence solubility and binding
C-4-ClIncreased electron-withdrawing characterModulates ring electronics and potential for halogen bonding
C-4-CH₃Increased lipophilicityMay enhance membrane permeability or hydrophobic interactions
C-6-OHHydrogen bond donor/acceptorCan introduce key polar interactions

Exploration of Modifications on the 2-Chlorophenoxy Moiety

The 2-chlorophenoxy group presents several avenues for structural modification to probe its role in receptor binding. Key strategies include altering the nature and position of the substituent on the phenyl ring.

Table 2: Potential Modifications on the 2-Chlorophenoxy Moiety

ModificationExample SubstituentExpected Impact on PropertiesRationale
Positional Isomerism3-chlorophenoxy, 4-chlorophenoxyAltered geometry and dipole momentProbes spatial tolerance of the binding site
Halogen Substitution-F, -Br, -IModified electronics, size, and halogen bond potentialFine-tunes electronic and steric interactions
Bioisosteric Replacement-CH₃, -CF₃Differentiates steric and electronic contributionsHelps to understand the nature of the interaction
Electronic Variation-OCH₃, -NO₂Altered electron density of the phenyl ringModulates pi-pi stacking or other electronic interactions

Influence of Linker Variations and Isosteric Replacements

The ether oxygen atom acts as a linker between the pyrimidine and phenoxy rings. Its primary role is to maintain the two ring systems in a specific, low-energy conformation. Modifying this linker is a common strategy in drug design to alter the molecule's flexibility and geometry.

Replacing the oxygen atom with a sulfur atom (thioether), a methylene (B1212753) group (-CH₂-), or a secondary amine (-NH-) can subtly change the bond angle and rotational freedom between the two aromatic moieties. nih.gov Such modifications can lead to an improved fit within the target's binding site.

Isosteric replacement of entire ring systems is another powerful tool. nih.gov For example, the pyrimidine ring could be replaced with other heterocycles like pyridine (B92270) or a pyrazine (B50134) to assess the importance of the nitrogen atoms at positions 1 and 3. researchgate.netopenaccessjournals.com Similarly, the phenyl ring could be substituted with a bioisosteric heterocycle such as thiophene (B33073) or pyridine to explore alternative interactions while maintaining a similar shape and size. nih.gov

Table 3: Examples of Linker and Isosteric Replacements

Type of ModificationOriginal GroupReplacement GroupPotential Effect
Linker Variation-O- (Ether)-S- (Thioether)Alters bond angle and electronics
Linker Variation-O- (Ether)-NH- (Amine)Introduces hydrogen bonding capability
Isosteric ReplacementPyrimidinePyridineRemoves one nitrogen, altering H-bonding and electronics
Isosteric ReplacementPhenylThiopheneChanges aromaticity and potential interactions

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools for understanding and predicting the SAR of this compound derivatives, accelerating the design-synthesis-test cycle. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are particularly valuable.

QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. rsc.org By analyzing various molecular descriptors (e.g., lipophilicity, electronic properties, steric factors), a predictive model can be built. This model can then be used to estimate the activity of novel, yet-to-be-synthesized derivatives, helping to prioritize the most promising candidates.

Molecular docking simulations are used to predict the preferred orientation of a molecule when bound to a specific receptor target. rsc.org This technique allows for the visualization of receptor-ligand interactions at the atomic level, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For derivatives of this compound, docking can help rationalize observed SAR data and guide the design of new analogs with improved binding affinity. researchgate.net

Pharmacophoric Feature Analysis and Receptor-Ligand Interactions

A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. kpfu.runih.gov Identifying the pharmacophore of the this compound scaffold is essential for rational drug design. unina.it

The key pharmacophoric features of this compound likely include:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors. researchgate.net

Aromatic/Hydrophobic Regions: The pyrimidine and chlorophenoxy rings represent aromatic and hydrophobic features that can engage in van der Waals or pi-pi stacking interactions with the receptor. researchgate.netnih.gov

Halogen Atoms: The two chloro groups can act as weak hydrogen bond acceptors or participate in halogen bonding, a specific type of non-covalent interaction.

By synthesizing and testing various analogs as described in section 3.1, medicinal chemists can map these features and understand their relative importance. This knowledge allows for the design of new molecules that retain the essential pharmacophoric elements while possessing improved drug-like properties. unina.it

Mechanistic Elucidation of Biological Activities Associated with 2 Chloro 5 2 Chlorophenoxy Pyrimidine and Its Analogues

Exploration of Potential Molecular Targets and Biochemical Pathways

The biological activities of pyrimidine (B1678525) derivatives, a class of compounds to which 2-Chloro-5-(2-chlorophenoxy)pyrimidine belongs, are often attributed to their interaction with specific molecular targets and interference with key biochemical pathways. Research into various analogues has identified several potential targets. For instance, certain thieno[2,3-d]pyrimidine (B153573) compounds are known to exert cytotoxic effects by acting as thymidylate synthase inhibitors. nih.gov Other pyrimidine derivatives have been investigated as inhibitors of signal transducer and activator of transcription (STAT) proteins, particularly STAT3 and STAT5a, which are crucial in cancer cell signaling pathways. nih.govnih.gov

Another identified target for related compounds is acetyl-CoA carboxylase (ACC), a critical enzyme in the first committed step of fatty acid synthesis. semanticscholar.org Specifically, the biotin (B1667282) carboxylase (BC) subunit of ACC has been identified as the target for antibacterial compounds like ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), which binds to the biotin-binding site. semanticscholar.org Furthermore, studies on adenosine (B11128) deaminase have shown that its active site contains hydrophobic regions and hydroxyl binding sites that can form complexes with 9-substituted adenine (B156593) derivatives, highlighting a mechanism of enzyme inhibition for related heterocyclic compounds. bohrium.com These examples from analogous compounds suggest that the biological effects of this compound could be mediated through the inhibition of essential enzymes or the interruption of critical signaling cascades.

Cellular Responses and Effects in In Vitro Models

The antiproliferative and cytotoxic potential of pyrimidine analogues has been demonstrated across various cancer cell lines. The mechanisms underlying these effects often involve the modulation of metabolic pathways and the induction of cell death. researchgate.net For example, novel 2-thiopyrimidine/chalcone (B49325) hybrids have shown significant cytotoxic activity against several cancer cell lines, including K-562 (leukemia), MCF-7 (breast cancer), and HT-29 (colon cancer). nih.gov Similarly, certain 2,5-disubstituted pyrimidines displayed moderate in vitro cytotoxic activity against the HeLa cell line. researchgate.net

Studies on thieno[2,3-d]pyrimidine derivatives have also reported cytotoxicity on the MCF-7 breast cancer cell line, with some compounds showing potent activity. nih.gov The antiproliferative effects of engineered nanoparticles are also a subject of study, with findings indicating they can induce cancer cell death through oxidative stress via mechanisms like ROS production. researchgate.net The evaluation of these compounds typically involves determining their half-maximal inhibitory concentration (IC50), which quantifies the concentration needed to inhibit a biological process by 50%.

Below is an interactive table summarizing the cytotoxic activities of selected pyrimidine analogues against various cancer cell lines.

Pyrimidine derivatives and related halogenated compounds have demonstrated notable antimicrobial and antifungal activities. derpharmachemica.com For instance, the introduction of a chlorine atom into chalcone structures has been shown to enhance their ability to inhibit the growth of various microbial strains, including Escherichia coli, Staphylococcus aureus, and the yeast Candida albicans. mdpi.com Pyrimidine-piperazine hybrids have also been explored as potential antimicrobial agents. ossila.com

A specific analogue, 2-chloro-5-trifluoromethoxybenzeneboronic acid (Cl-F-BBA), has shown potent antifungal effects against Geotrichum candidum, the causative agent of sour rot. nih.gov Research indicated that a concentration of 0.25 mg/mL of Cl-F-BBA was sufficient to completely inhibit mycelial growth and spore germination. nih.gov The mechanism of action appears to involve compromising the integrity of the plasma membrane and mitochondria, which leads to a reduction in respiratory rate and the activity of key enzymes like malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH). nih.gov

The following table summarizes the antimicrobial and antifungal effects of selected analogues.

The bioactivity of pyrimidine analogues is frequently linked to their ability to inhibit specific enzymes or bind to cellular receptors. As previously mentioned, 2-thiopyrimidine/chalcone hybrids have been identified as inhibitors of STAT3 and STAT5a. nih.govnih.gov One particular hybrid, compound 9n, demonstrated dual inhibitory activity against both STAT3 (IC50 = 113.31 µM) and STAT5a (IC50 = 50.75 µM). nih.gov

In the context of antimicrobial action, the compound SABA1 has been shown to inhibit biotin carboxylase (BC), an enzyme essential for fatty acid synthesis in bacteria like Pseudomonas aeruginosa and Escherichia coli. semanticscholar.org This inhibition is atypical as SABA1 binds to the biotin binding site, distinct from the ATP binding site targeted by many other BC inhibitors. semanticscholar.org This presents a potentially novel mechanism for antibiotic development. semanticscholar.org Furthermore, extensive research into adenosine deaminase has elucidated the enzyme's binding dynamics, showing it possesses a large hydrophobic region and a hydroxyl binding site that are crucial for forming complexes with various 9-substituted adenine inhibitors. bohrium.com This detailed understanding of enzyme-inhibitor interactions is fundamental to designing more potent and selective therapeutic agents.

High-Throughput Screening Methodologies for Bioactivity Assessment

High-throughput screening (HTS) is a critical methodology for assessing the bioactivity of large compound libraries, including pyrimidine derivatives. nih.gov This approach allows for the rapid identification of "hits"—compounds that exhibit a desired biological effect. For example, HTS was employed to screen a library of 2,000 approved drugs and pharmacologically active compounds to find inhibitors of coronaviruses. nih.gov This process utilized a genetically engineered human coronavirus strain that expresses a reporter enzyme, facilitating the quantitative analysis of viral replication and the identification of 56 initial hits. nih.gov

Similarly, HTS has been applied to discover inhibitors of Candida albicans biofilm formation. nih.gov A library of 1,200 off-patent, FDA-approved drugs was screened, leading to the identification of 38 agents that inhibit this process, which is a key factor in the persistence of fungal infections. nih.gov These screening assays are typically performed in 96-well plates, and the results are validated through subsequent tests for potency and efficacy. nih.govnih.gov Such methodologies are invaluable for the initial stages of drug discovery, enabling the efficient sifting of vast chemical diversity to find promising lead compounds for further development. researchgate.net

Advanced Analytical Methodologies for the Characterization of 2 Chloro 5 2 Chlorophenoxy Pyrimidine

Chromatographic Techniques for Purity and Identity Confirmation:

Gas Chromatography (GC):Similarly, specific GC methods for the analysis of 2-Chloro-5-(2-chlorophenoxy)pyrimidine are not documented in accessible sources.

While general principles of these analytical techniques as applied to related pyrimidine (B1678525) structures are well-documented, the user's strict requirement to focus solely on "this compound" and to include detailed, specific research findings and data tables cannot be met. Providing generalized information would not adhere to the instructions and would lack the scientific accuracy and specificity requested for this particular compound.

The absence of this data in the public domain suggests that this compound may be a relatively new or niche compound, primarily used as a research intermediate, and its full analytical characterization has either not been published or is contained within proprietary databases. Without access to primary research articles or comprehensive spectral databases containing this information, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of scientific literature and crystallographic databases, no specific studies detailing the single-crystal X-ray diffraction analysis of this compound were found. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates for this compound, are not publicly available at this time.

The determination of the three-dimensional atomic arrangement of a molecule in its solid state is unequivocally achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

While the crystal structure for the specific compound of interest is not available, the scientific community relies on crystallographic data from structurally related molecules to infer potential solid-state characteristics. However, due to the strict focus of this article solely on this compound, no analogous data will be presented.

Should future research result in the successful crystallization and X-ray diffraction analysis of this compound, the resulting data would be presented in standard crystallographic information file (CIF) format and would likely include the following key parameters:

Crystal System: The fundamental classification of the crystal's symmetry (e.g., monoclinic, orthorhombic, etc.).

Space Group: A more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form.

Intermolecular Interactions: Details of non-covalent interactions, such as hydrogen bonds or van der Waals forces, that influence the crystal packing.

Without experimental data, any depiction of the solid-state structure of this compound would be purely theoretical and fall outside the scope of this section.

Computational Chemistry and in Silico Approaches for 2 Chloro 5 2 Chlorophenoxy Pyrimidine

Cheminformatics and Virtual Screening for Analog Discovery:This would involve using computational techniques to search large databases of chemical compounds for molecules with similar structures or properties to 2-Chloro-5-(2-chlorophenoxy)pyrimidine, aiding in the discovery of new potential lead compounds.

Without any published research in these areas for this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested structure and focuses solely on this compound. The absence of such data suggests that the computational characterization of this specific pyrimidine (B1678525) derivative is yet to be explored or at least has not been made publicly available.

Applications and Role in Organic Synthesis and Chemical Biology

Building Block Utility in Complex Organic Syntheses

There is currently no available information in scientific literature detailing the use of 2-Chloro-5-(2-chlorophenoxy)pyrimidine as a building block in complex organic syntheses. While the reactivity of the 2-chloro position on the pyrimidine (B1678525) ring is a known principle, specific examples of its application in the synthesis of larger, more complex molecules are not documented for this particular compound.

Scaffold Design for Novel Chemical Entities with Enhanced Bioactivity

The concept of using a central molecular framework, or scaffold, is fundamental to modern drug discovery. The pyrimidine ring is a common scaffold due to its ability to be functionalized at multiple positions, leading to diverse chemical entities with a range of biological activities. However, there is no specific research available that describes the use of the this compound scaffold in the design and synthesis of novel chemical entities with demonstrated enhanced bioactivity.

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, thereby enabling the study of their function. The development of such probes often relies on the modification of a core scaffold to incorporate reporter groups or to fine-tune binding affinity and selectivity. At present, there are no published studies that report the development or use of chemical probes derived from this compound for the investigation of biological systems.

Future Perspectives and Research Challenges for 2 Chloro 5 2 Chlorophenoxy Pyrimidine Research

Development of Eco-Friendly and Sustainable Synthetic Strategies

A primary challenge in the synthesis of complex heterocyclic compounds is the reliance on traditional methods that often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. rasayanjournal.co.inpowertechjournal.com For instance, the synthesis of related chloro-pyrimidines can involve reagents like phosphorus oxychloride, which poses environmental and health risks. google.com The future of synthesizing 2-Chloro-5-(2-chlorophenoxy)pyrimidine hinges on the adoption of green chemistry principles to create more sustainable and efficient processes. numberanalytics.comfrontiersin.org

Key research avenues include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times, minimize thermal decomposition, and often increase product yields. rasayanjournal.co.inpowertechjournal.com

Solvent-Free and Aqueous Reactions: Developing synthetic routes that operate in the absence of volatile organic solvents or utilize water as a benign reaction medium is a critical goal. rasayanjournal.co.inmdpi.com

Reusable Catalysts: The exploration of solid-supported or magnetically recoverable catalysts can simplify product purification and reduce waste, aligning with the principles of a circular economy. nih.govresearchgate.net

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the final product without isolating intermediates can improve atom economy and process efficiency. rasayanjournal.co.inbohrium.com

The primary challenge lies in adapting these general green methodologies to the specific synthesis of a diaryl ether pyrimidine (B1678525), ensuring high regioselectivity and yield while maintaining environmental compatibility.

Green Synthesis ApproachPotential Advantages for this compoundKey Research Challenges
Microwave-Assisted SynthesisFaster reaction rates, higher yields, reduced energy consumption. powertechjournal.comOptimization of reaction parameters (temperature, time, power) to avoid side reactions.
Ultrasound-Assisted SynthesisEnhanced mass transfer, potential for lower reaction temperatures. powertechjournal.comScalability of the process for industrial production.
Solvent-Free ReactionsElimination of solvent waste, simplified workup procedures. rasayanjournal.co.inEnsuring sufficient reactant mobility and managing reaction exotherms.
Use of Green Solvents (e.g., Water, Ionic Liquids)Reduced environmental impact and toxicity. frontiersin.orgmdpi.comOvercoming solubility issues of non-polar reactants.
Heterogeneous CatalysisEasy catalyst recovery and reuse, cleaner product streams. rsc.orgDevelopment of robust and highly active catalysts specific for the required C-O and C-Cl bond formations.

Deeper Elucidation of Molecular Mechanisms of Action

While the broad biological potential of pyrimidine derivatives is well-documented, the specific molecular targets and mechanisms of action for this compound are unknown. mdpi.comnih.gov The presence of two chlorine atoms and a flexible diaryl ether linkage suggests it could interact with biological macromolecules in unique ways. nih.gov Future research must prioritize a deep dive into its molecular pharmacology to understand how it exerts potential biological effects.

Key challenges and research directions include:

Target Identification: Employing advanced techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific proteins or nucleic acids that the compound binds to.

Pathway Analysis: Once a target is identified, transcriptomics and metabolomics can be used to understand the downstream effects on cellular pathways.

Structural Biology: Co-crystallizing the compound with its target protein can provide atomic-level insights into the binding mode, guiding the design of more potent and selective analogs.

In Silico Modeling: Molecular docking and simulation studies can predict potential binding sites on known biological targets, helping to prioritize experimental validation. researchgate.net

A significant hurdle will be differentiating the compound's activity from that of other, more broadly studied pyrimidines and identifying a potentially novel mechanism of action that could be exploited for therapeutic benefit. For example, various substituted pyrimidines have shown activity as inhibitors of kinases like EGFR and VEGFR-2 or as modulators of histone deacetylases (HDACs). tandfonline.comfrontiersin.org Investigating these and other target classes would be a logical starting point.

Exploration of Undiscovered Bioactive Potential and Therapeutic Avenues

The structural motifs within this compound—the pyrimidine core, halogen atoms, and diaryl ether linkage—are present in compounds with a vast array of biological activities. gsconlinepress.comnih.gov This suggests that the compound could have therapeutic potential in numerous areas that remain unexplored. A systematic and broad-based screening approach is necessary to uncover this latent potential.

Future research should focus on screening for a variety of bioactivities, including:

Anticancer Activity: Testing against diverse cancer cell lines, including multidrug-resistant strains, is a high priority, given the prevalence of pyrimidines in oncology. nih.govjrasb.com

Antimicrobial and Antifungal Activity: Halogenation is known to enhance the antimicrobial and antibiofilm properties of heterocyclic compounds. mdpi.comnih.gov The compound should be evaluated against a panel of pathogenic bacteria and fungi. frontiersin.orgfrontiersin.orgimpactjournals.us

Antiviral Activity: Pyrimidine analogs are cornerstones of antiviral therapy, making this a promising avenue for investigation. nih.gov

Anti-inflammatory and Neurological Activity: Substituted pyrimidines have also been investigated for their roles as anti-inflammatory agents and their activity on the central nervous system. mdpi.com

The main challenge in this area is the resource-intensive nature of high-throughput screening. Prioritizing disease areas based on computational predictions and the known activities of structurally similar compounds will be crucial for efficient exploration.

Potential Therapeutic AreaRationale Based on Structural FeaturesKey Research Focus
Oncology Pyrimidine is a core scaffold in many anticancer drugs (e.g., 5-Fluorouracil). nih.govScreening against NCI-60 cell line panel; investigation of apoptosis induction and cell cycle arrest. jrasb.com
Infectious Diseases Halogenation can enhance antimicrobial efficacy and target binding. mdpi.comTesting against ESKAPE pathogens and clinically relevant fungi; biofilm inhibition assays.
Virology The pyrimidine ring is fundamental to nucleoside analog antiviral drugs.Screening against a broad range of viruses, particularly RNA viruses.
Inflammatory Diseases Diaryl ethers are found in various anti-inflammatory agents. nih.govAssays for inhibition of inflammatory mediators (e.g., cytokines, COX enzymes).
Agrochemicals Many pyrimidine and diaryl ether compounds are used as fungicides and herbicides. nih.govresearchgate.netEvaluation of fungicidal, herbicidal, and insecticidal properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govpremierscience.comnih.gov Applying these computational tools to this compound research can accelerate progress, reduce costs, and lead to the design of superior molecules.

Future research should integrate AI and ML in several key areas:

Predictive Modeling: Developing ML models trained on large datasets of known pyrimidine derivatives to predict the biological activity spectrum, toxicity, and pharmacokinetic properties of this compound and its analogs. repcomseet.orgresearchgate.net

De Novo Design: Using generative AI algorithms to design novel derivatives with optimized properties, such as enhanced target affinity, improved selectivity, or better metabolic stability. acm.orgharvard.edu

Synthesis Prediction: Employing AI tools to predict viable and efficient synthetic routes, potentially highlighting novel green chemistry approaches.

High-Throughput Virtual Screening: Using ML-based scoring functions to rapidly screen massive virtual libraries of compounds against predicted biological targets, identifying new potential hits for experimental validation.

The primary challenge is the need for large, high-quality, and well-curated datasets to train accurate and reliable predictive models. Generating sufficient specific data for this compound itself will be a critical first step to fully leverage the power of AI.

Q & A

Q. How can discrepancies in spectroscopic data between synthetic batches be systematically addressed?

  • Methodological Answer: Implement statistical Design of Experiments (DoE) to identify critical variables (e.g., reaction time, solvent purity). Use multivariate analysis (PCA or PLS) to correlate spectral outliers (NMR, IR) with process parameters. Validate reproducibility via interlaboratory studies and round-robin testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.